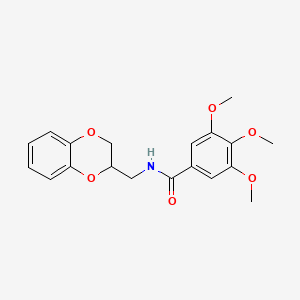

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3,4,5-trimethoxybenzamide

Description

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO6/c1-22-16-8-12(9-17(23-2)18(16)24-3)19(21)20-10-13-11-25-14-6-4-5-7-15(14)26-13/h4-9,13H,10-11H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTJMMKKWVMHRJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2COC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60386635 | |

| Record name | N-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-3,4,5-trimethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5780-46-1 | |

| Record name | N-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-3,4,5-trimethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3,4,5-trimethoxybenzamide typically involves the reaction of 1,4-benzodioxane-6-amine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydride in dimethylformamide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of the corresponding amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3,4,5-trimethoxybenzamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its therapeutic potential in treating diseases like Alzheimer’s.

Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with other 3,4,5-trimethoxybenzamide derivatives, focusing on structural features, synthesis, and properties.

Substituent Variations and Structural Analogues

Physicochemical Properties

- Melting Points: Target compound: Not reported, but analogs like N-(4-bromophenyl)-3,4,5-trimethoxybenzamide melt at 162–164°C , while acrylamide derivatives (e.g., 4a) melt at 222–224°C .

- Solubility : The benzodioxane group in the target compound likely improves lipid solubility compared to polar derivatives like N-(2-hydroxybenzoyl)-3,4,5-trimethoxybenzamide .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3,4,5-trimethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

- Molecular Formula : C15H17N1O5

- Molecular Weight : 293.30 g/mol

- CAS Number : Not explicitly listed but can be derived from related compounds.

Biological Activity

The biological activity of this compound has been evaluated in various studies:

1. Antitumor Activity

Research has indicated that derivatives of trimethoxybenzamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : MGC-803 (gastric cancer), MCF-7 (breast cancer), HepG-2 (hepatoma).

- Findings : A related compound demonstrated an IC50 value of approximately 20.47 μM against MGC-803 cells, indicating potent antiproliferative activity .

The mechanism by which this compound exerts its effects may involve:

- Dopamine Receptor Antagonism : Similar compounds have shown the ability to inhibit D2 dopamine receptors and 5-HT3 serotonin receptors, which are crucial in controlling nausea and vomiting .

- Cell Cycle Arrest : Studies suggest that certain derivatives can induce apoptosis and cause cell cycle arrest in the G1 phase .

Case Studies

Several studies have highlighted the biological potential of compounds related to N-(2,3-dihydro-1,4-benzodioxin) structures:

Case Study 1: Cytotoxicity Assay

A study synthesized various trimethoxybenzamide derivatives and evaluated their cytotoxicity:

| Compound | Cell Line | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| Compound A | MGC-803 | 20.47 ± 2.07 | Apoptosis induction |

| Compound B | MCF-7 | 43.42 ± 3.56 | Cell cycle arrest |

| Compound C | HepG-2 | 35.45 ± 2.03 | Apoptosis induction |

Case Study 2: In Vivo Studies

In vivo studies on similar benzodioxin derivatives demonstrated significant tumor growth inhibition:

- Model Used : Mouse xenograft models.

- Results : Compounds showed a marked reduction in tumor size compared to controls.

Q & A

Q. Characterization methods :

| Technique | Key Data Points | Example from Evidence |

|---|---|---|

| ¹H/¹³C NMR | Confirm regiochemistry of methoxy groups and benzodioxin substitution | δ 7.86 (dd, J = 7.6 Hz, aromatic H), δ 164.2 (C=O) |

| HPLC/HRMS | Purity (>96%) and molecular ion verification | HRMS: m/z 332.1135 [M+H]⁺ |

| IR Spectroscopy | Validation of amide C=O stretch (~1650 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) | Not explicitly listed but standard practice |

Advanced: How can structural contradictions in reported bioactivity data (e.g., antimicrobial vs. anti-inflammatory) be systematically addressed?

Answer:

Discrepancies often arise from assay-specific variables. A methodological approach includes:

Assay standardization :

- Use uniform cell lines (e.g., THP-1 for inflammation) and microbial strains (e.g., S. aureus ATCC 25923) to reduce variability .

- Control solvent effects (e.g., DMSO ≤0.1% v/v) to avoid interference .

Orthogonal validation :

- Pair enzymatic assays (e.g., COX-2 inhibition for anti-inflammatory activity) with cell-based viability assays (MTT) to confirm specificity .

Structural analogs :

- Synthesize derivatives with modified substituents (e.g., replacing methoxy with ethoxy) to isolate functional group contributions .

Example : notes that 3,4,5-trimethoxyphenyl derivatives show divergent activities depending on substituent positioning, suggesting SAR-driven contradictions .

Basic: What analytical techniques are critical for confirming the compound’s structural integrity and purity?

Answer:

- NMR spectroscopy : Resolves regiochemistry of the benzodioxin ring and confirms methoxy group placement (e.g., δ 3.8–4.1 ppm for OCH₃) .

- Mass spectrometry : HRMS ensures exact mass alignment (e.g., calculated vs. observed m/z ± 0.0005 Da) .

- Chromatography : HPLC with UV detection (λ = 254 nm) confirms purity; retention time consistency across batches is critical .

Q. Data from Evidence :

- 3,4-Dimethoxy analogs show 3x higher CDK2 inhibition than 2,4-isomers, highlighting positional sensitivity .

- Trifluoromethyl substitution increases metabolic stability (t₁/₂ from 2h to 6h in microsomal assays) .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Answer:

- pH stability : Stable at pH 5–7 (≥90% remaining after 24h), but degrades rapidly in alkaline conditions (pH >9) via hydrolysis of the amide bond .

- Thermal stability : Decomposition onset at 150°C (TGA data), with optimal storage at -20°C in inert atmospheres .

- Light sensitivity : Protect from UV exposure to prevent benzodioxin ring photooxidation .

Protocol : Use accelerated stability testing (40°C/75% RH for 1 month) to predict shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.